- Optically rewritable transparent liquid crystal displays enabled by light-driven chiral fluorescent molecular switches, Advanced Materials (Weinheim, 2019, 31(10),

Cas no 932-95-6 (2,5-Thiophenedicarboxaldehyde)

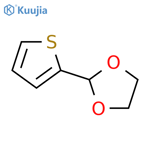

2,5-Thiophenedicarboxaldehyde structure

Productnaam:2,5-Thiophenedicarboxaldehyde

2,5-Thiophenedicarboxaldehyde Chemische en fysische eigenschappen

Naam en identificatie

-

- Thiophene-2,5-dicarbaldehyde

- 2,5-Thiophenedicarboxaldehyde

- 2,5-diformylthiophene

- Thiophene-2,5-dicarboxaldehyde

- 2,5-Thienodicarboxaldehyde

- 2,5-Thiophenedial

- 2,5-Thiophenedicarbaldehyde

- Thiophene-2,5-dialdehyde

- OTMRXENQDSQACG-UHFFFAOYSA-N

- 2,5-Diformylthiophen

- BIDD:GT0835

- 2,5-thiophene dicarboxaldehyde

- BCP27894

- 3546AF

- STL324623

- SBB000080

- FCH1114698

- 2,5-THIOPHENENEDICARBOXALDEHYDE

- OR

- A844510

- SCHEMBL178830

- EN300-624191

- FT-0600251

- 932-95-6

- AM20080613

- AS-38473

- 2,5-Thiophenedicarboxaldehyde, 99%

- CHEMBL2229528

- MFCD00216592

- AKOS015855708

- DTXSID50343151

- InChI=1/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4

- AC-5193

- CS-W016463

- DB-005145

- XH0625

-

- MDL: MFCD00216592

- Inchi: 1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H

- InChI-sleutel: OTMRXENQDSQACG-UHFFFAOYSA-N

- LACHT: O=CC1=CC=C(C=O)S1

Berekende eigenschappen

- Exacte massa: 139.993201g/mol

- Oppervlakte lading: 0

- XLogP3: 1.2

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 3

- Aantal draaibare bindingen: 2

- Monoisotopische massa: 139.993201g/mol

- Monoisotopische massa: 139.993201g/mol

- Topologisch pooloppervlak: 62.4Ų

- Zware atoomtelling: 9

- Complexiteit: 110

- Aantal isotopen atomen: 0

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal covalent gebonden eenheden: 1

- Oppervlakte lading: 0

- Aantal tautomers: nothing

Experimentele eigenschappen

- Kleur/vorm: Yellow to Brown Solid

- Dichtheid: 1.327 (estimate)

- Smeltpunt: 115-117 °C (lit.)

- Kookpunt: 226.66°C (rough estimate)

- Vlampunt: 136.5°C

- Brekindex: 1.5300 (estimate)

- PSA: 62.38000

- LogboekP: 1.37310

- FEMA: 3184

- Oplosbaarheid: Not determined

2,5-Thiophenedicarboxaldehyde Beveiligingsinformatie

-

Symbool:

- Signaalwoord:Warning

- Gevaarverklaring: H315,H319,H335

- Waarschuwingsverklaring: P261,P305+P351+P338

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Code gevarencategorie: 36/37/38

- Veiligheidsinstructies: S26-S36

-

Identificatie van gevaarlijk materiaal:

- Risicozinnen:R36/37/38

- Opslagvoorwaarde:2-8 °C

2,5-Thiophenedicarboxaldehyde Douanegegevens

- HS-CODE:2934999090

- Douanegegevens:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,5-Thiophenedicarboxaldehyde Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A507112-250mg |

2,5-Thiophenedicarboxaldehyde |

932-95-6 | 95% | 250mg |

$14.0 | 2025-02-25 | |

| Chemenu | CM199924-5g |

Thiophene-2,5-dicarbaldehyde |

932-95-6 | 97% | 5g |

$189 | 2024-07-19 | |

| abcr | AB243873-250 mg |

Thiophene-2,5-dicarboxaldehyde, 95%; . |

932-95-6 | 95% | 250MG |

€92.10 | 2022-05-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046953-25g |

Thiophene-2,5-dicarbaldehyde |

932-95-6 | 98% | 25g |

¥2915.00 | 2024-04-25 | |

| eNovation Chemicals LLC | D606719-100g |

2,5-Thiophenedicarboxaldehyde |

932-95-6 | 97% | 100g |

$1800 | 2024-06-05 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032678-1g |

2,5-Thiophenedicarboxaldehyde |

932-95-6 | 95% | 1g |

¥180 | 2024-05-20 | |

| Apollo Scientific | OR28138-1g |

Thiophene-2,5-dicarboxaldehyde |

932-95-6 | 98% | 1g |

£17.00 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-PP592-200mg |

2,5-Thiophenedicarboxaldehyde |

932-95-6 | 95% | 200mg |

¥139.0 | 2022-06-10 | |

| Chemenu | CM199924-25g |

Thiophene-2,5-dicarbaldehyde |

932-95-6 | 97% | 25g |

$423 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-PP592-1g |

2,5-Thiophenedicarboxaldehyde |

932-95-6 | 95% | 1g |

¥360.0 | 2022-06-10 |

2,5-Thiophenedicarboxaldehyde Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; -70 °C; 1 h, -70 °C

1.2 -70 °C; -70 °C → rt; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -70 °C; -70 °C → rt; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C → 0 °C

1.2 0 °C; 2 h, rt

1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C

1.4 -78 °C; overnight, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C

1.4 -78 °C; overnight, rt

Referentie

- The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clips, Tetrahedron Letters, 2013, 54(22), 2795-2798

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 15 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 15 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

Referentie

- Preparation of (heterocyclylcarbonyl)aspartic acid derivatives as caspase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, reflux

1.2 Solvents: Hexane ; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Solvents: Hexane ; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referentie

- Pi-Extended Ethynyl 21,23-Dithiaporphyrins: A Synthesis and Comparative Study of Electrochemical, Optical, and Self-Assembling Properties, Journal of Organic Chemistry, 2015, 80(19), 9401-9409

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -78 °C; 1.5 h, -78 °C

1.2 -78 °C; -78 °C → rt; 30 min, rt

1.3 Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt

1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 -78 °C; -78 °C → rt; 30 min, rt

1.3 Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt

1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referentie

- Selective Anionic Polymerization of 2,5-Divinylthiophene Derivatives, Macromolecules (Washington, 2021, 54(17), 8173-8181

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid

Referentie

- Preparation of 2,5-thiophenedicarboxaldehyde, Bulletin of the Chemical Society of Japan, 1964, 37(8), 1197-1200

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 1.5 h, reflux

1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt

1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt

Referentie

- New core-substituted with electron-donating group 1,8-naphthalimides towards optoelectronic applications, Journal of Luminescence, 2015, 166, 22-39

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Lithium acetate , Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, 25 °C

Referentie

- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex, Catalysts, 2021, 11(10),

Synthetic Routes 9

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 20 min, -30 °C

1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C

1.3 Solvents: Tetrahydrofuran ; 12 h, rt

1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C

1.3 Solvents: Tetrahydrofuran ; 12 h, rt

Referentie

- Preparation of photovoltaic bulk phase material based on rhodanine and application thereof in organic solar cell, China, , ,

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 40 °C → reflux; 30 min, reflux

1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6

1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6

Referentie

- Organic electroluminescent elements containing thiophene-imidazol compounds, displays having them, and image sensors having them, Japan, , ,

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt

1.2 -78 °C; 2 h, -78 °C

1.3 Reagents: Water ; pH 7

1.2 -78 °C; 2 h, -78 °C

1.3 Reagents: Water ; pH 7

Referentie

- Linear and nonlinear luminescence properties of thiophene based materials, Journal of the Serbian Chemical Society, 2005, 70(2), 201-208

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 30 min, -78 °C; 30 min, -78 °C

1.2 -78 °C; overnight

1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → rt

1.2 -78 °C; overnight

1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → rt

Referentie

- Sulfur Containing Stable Unsubstituted Heptacene Analogs, Organic Letters, 2012, 14(1), 78-81

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, rt; rt → -78 °C

1.2 1 h, -78 °C; 2 h, rt

1.3 Reagents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 1 h, -78 °C; 2 h, rt

1.3 Reagents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Referentie

- Single- and two-photon excited fluorescence of a new thiophene derivative, Jinan Daxue Xuebao, 2004, 18(4), 350-352

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1.5 h, 70 °C

1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt

1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt

Referentie

- Preparation of two-dimensional strong fluorescent polyaniline material with metal ion detection performance, China, , ,

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt → 50 °C; 1 h, 50 °C

1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referentie

- Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building Block, Organic Letters, 2021, 23(9), 3481-3485

Synthetic Routes 19

Synthetic Routes 20

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane

Referentie

- Exchange Interactions between Two Nitronyl Nitroxide or Iminyl Nitroxide Radicals Attached to Thiophene and 2,2'-Bithienyl Rings, Journal of the American Chemical Society, 1995, 117(9), 2467-78

2,5-Thiophenedicarboxaldehyde Raw materials

- Nitrone, α,α′-2,5-thiophenediylbis[N-[p-(dimethylamino)phenyl]-

- Thiophene, 2-bromo-5-(diethoxymethyl)-

- thiophene-2,5-diyldimethanol

- 2,5-Dibromothiophene

- 2-(2-Thienyl)-1,3-dioxolane

2,5-Thiophenedicarboxaldehyde Preparation Products

2,5-Thiophenedicarboxaldehyde Gerelateerde literatuur

-

Alina Brzeczek,Katarzyna Piwowar,Wojciech Domagala,Miko?aj M. Miko?ajczyk,Krzysztof Walczak,Pawel Wagner RSC Adv. 2016 6 36500

-

Abdullah Mohammed Al-Majid,Abdullah Saleh Alammari,Saeed Alshahrani,Matti Haukka,Mohammad Shahidul Islam,Assem Barakat RSC Adv. 2022 12 6149

-

Yen-Wen Huang,Yan-Cheng Lin,Jian-Sian Li,Wen-Chang Chen,Chu-Chen Chueh J. Mater. Chem. C 2021 9 9473

-

4. Complexes of ligands providing endogenous bridges. Part 2. The non-template synthesis of tetraimine Schiff base macrocycles derived from 1,3-diamino-2-hydroxypropaneDavid E. Fenton,Richard Moody J. Chem. Soc. Dalton Trans. 1987 219

-

5. Dinucleating macrocyclic Schiff bases derived from thiophene and their metal complexes: the crystal structures of a free macrocycle and of a disilver complexNeil A. Bailey,Michael M. Eddy,David E. Fenton,Stephen Moss,Anuradha Mukhopadhyay,Geraint Jones J. Chem. Soc. Dalton Trans. 1984 2281

932-95-6 (2,5-Thiophenedicarboxaldehyde) Gerelateerde producten

- 872-55-9(2-Ethylthiophene)

- 636-72-6(Thiophen-2-ylmethanol)

- 638-02-8(2,5-Dimethylthiophene)

- 492-97-7(2,2’-Bithiophene)

- 554-14-3(2-Methylthiophene)

- 932-41-2(2,3-Thiophenedicarboxaldehyde)

- 632-16-6(2,3-Dimethylthiophene)

- 98-03-3(Thiophene-2-carbaldehyde)

- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)

- 88-15-3(2-Acetylthiophene)

Aanbevolen leveranciers

Suzhou Senfeida Chemical Co., Ltd

(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde

Zuiverheid:99.9%

Hoeveelheid:200kg

Prijs ($):Onderzoek

Amadis Chemical Company Limited

(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde

Zuiverheid:99%

Hoeveelheid:25g

Prijs ($):375.0